molecular formula C11H11BrN2 B13607604 5-(bromomethyl)-1-methyl-3-phenyl-1H-pyrazole

5-(bromomethyl)-1-methyl-3-phenyl-1H-pyrazole

Cat. No.: B13607604
M. Wt: 251.12 g/mol
InChI Key: KMDXTOZOALHMFD-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromomethyl group at the 5-position, a methyl group at the 1-position, and a phenyl group at the 3-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(bromomethyl)-1-methyl-3-phenyl-1H-pyrazole typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methyl-3-phenyl-1H-pyrazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrazoles with various functional groups.

    Oxidation: Formation of hydroxylated or carbonylated pyrazoles.

    Reduction: Formation of 1-methyl-3-phenyl-1H-pyrazole.

Scientific Research Applications

5-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(bromomethyl)-1-methyl-3-phenyl-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to inhibition or activation of the target, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-1-methyl-3-phenyl-1H-pyrazole
  • 5-(Iodomethyl)-1-methyl-3-phenyl-1H-pyrazole
  • 5-(Hydroxymethyl)-1-methyl-3-phenyl-1H-pyrazole

Uniqueness

5-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole is unique due to the presence of the bromomethyl group, which imparts specific reactivity and properties. Compared to its chloromethyl and iodomethyl analogs, the bromomethyl group offers a balance between reactivity and stability, making it suitable for various synthetic applications. The hydroxymethyl analog, on the other hand, is more polar and less reactive, limiting its use in certain reactions .

Properties

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

IUPAC Name

5-(bromomethyl)-1-methyl-3-phenylpyrazole

InChI

InChI=1S/C11H11BrN2/c1-14-10(8-12)7-11(13-14)9-5-3-2-4-6-9/h2-7H,8H2,1H3

InChI Key

KMDXTOZOALHMFD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)CBr

Origin of Product

United States

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